Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate
Overview
Description
Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indene core structure with an ethyl ester and an amino group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate typically involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through various methods, such as the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amine sources.
Esterification: The carboxylate group is esterified using ethanol in the presence of acid catalysts to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the indene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but with the carboxylate group at a different position.
Ethyl 1-amino-2,3-dihydro-1H-indene-3-carboxylate: Another positional isomer with the carboxylate group at the third position.
Uniqueness: Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the amino and carboxylate groups can affect the compound’s ability to interact with biological targets, making it a valuable compound for research and development.
Biological Activity
Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is an organic compound belonging to the indene derivatives class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological interactions.
Structural Characteristics
This compound features a bicyclic indene structure with an amino group and an ethyl ester. The molecular formula is C₁₂H₁₅NO₂, with a molecular weight of approximately 205.25 g/mol. The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the indene core can interact with hydrophobic pockets in proteins, enhancing its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies have shown its effectiveness in inhibiting the growth of certain pathogens, suggesting potential applications in treating infections.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Early studies suggest that it may inhibit cancer cell proliferation through mechanisms that involve modulation of signaling pathways related to cell survival and apoptosis. The ability to interact with protein targets involved in these pathways positions this compound as a promising candidate for further anticancer drug development .
Anti-inflammatory Effects
This compound has shown potential as an anti-inflammatory agent. Its structural features may allow it to interfere with inflammatory pathways, providing a basis for its use in managing conditions characterized by excessive inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The amino group can participate in hydrogen bonding and nucleophilic interactions with enzymes, potentially inhibiting their activity.
- Receptor Modulation : Its ability to bind to specific receptors may modulate cellular responses, influencing processes such as cell growth and immune responses .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key differences:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate | Similar indene structure; different amino position | Varies; potential for different targets |
Ethyl 4-amino-3-methylbenzoate | Contains a methyl group on a benzoate ring; lacks indene structure | Primarily analgesic effects |
N-(4-hydroxyphenyl)acetamide | Aromatic amine; lacks bicyclic structure | Antipyretic and analgesic properties |
This comparison highlights that while many compounds share structural similarities with this compound, its specific substitution pattern may confer distinct biological properties not found in others .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.
- Cancer Cell Line Studies : In vitro studies showed that this compound reduced viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways .
- Inflammatory Response Modulation : Research indicated that this compound could significantly reduce pro-inflammatory cytokine levels in cellular models of inflammation, highlighting its therapeutic potential in inflammatory diseases .
Properties
IUPAC Name |
ethyl 1-amino-2,3-dihydroindene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11(14)12(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJMPCLTXLHGKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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